3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Overview
Description
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde is a chemical compound known for its presence in oak moss, a lichen extract widely used in the fragrance industry. It is recognized for its strong and persistent odor, making it a popular ingredient in perfumes and other scented products. chloroatranol is also a potent allergen, causing skin sensitization and allergic reactions in many individuals .
Mechanism of Action
Target of Action
Chloroatranol is a natural product that develops in the degradation of another natural component, atranorin, in certain species of fungi, mosses, and lichens . It is identified as one of the main contact allergens in oakmoss absolute , a lichen extract widely utilized in the perfume industry . The primary targets of Chloroatranol are the skin cells where it can cause allergic reactions .
Mode of Action
This is likely due to its interaction with immune cells in the skin, leading to an immune response .
Result of Action
The primary result of Chloroatranol’s action is the elicitation of an allergic response in sensitized individuals. This can include symptoms such as redness, itching, and inflammation of the skin .
Preparation Methods
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde is typically formed as a degradation product during the processing of oak moss. The preparation involves the transesterification and decarboxylation of atranorin and chloroatranorin during ethanolic treatment . The process can be summarized as follows:
Extraction: Oak moss is extracted using organic solvents such as hexane to yield an odorant resinoid.
Ethanolic Treatment: The resinoid is treated with hot ethanol, leading to the precipitation of insoluble waxes.
Filtration and Distillation: The mixture is filtered, and ethanol is removed by distillation, resulting in the formation of chloroatranol.
Chemical Reactions Analysis
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert chloroatranol into less oxidized forms.
Substitution: This compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde has several scientific research applications:
Fragrance Industry: It is used as a key ingredient in perfumes and deodorants due to its strong odor.
Allergen Studies: This compound is extensively studied for its allergenic properties, helping researchers understand and mitigate allergic reactions caused by fragrances.
Analytical Chemistry: It is used as an analytical reference standard for the determination of allergens in perfumes and other scented products.
Environmental Studies: Research on chloroatranol’s persistence in the environment and its impact on aquatic life is ongoing.
Comparison with Similar Compounds
3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde is often compared with other similar compounds, such as:
Atranol: Another major allergen found in oak moss, with similar allergenic properties.
Emodin: A compound with moderate allergenic activity, used in various applications.
Perlatolic Acid: A depside with higher allergenic activity compared to chloroatranol.
Vulpinic Acid: A pulvinic derivative with significant allergenic activity.
This compound is unique due to its strong and persistent odor, making it a valuable ingredient in the fragrance industry despite its allergenic properties.
Properties
IUPAC Name |
3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-6(11)5(3-10)8(12)7(4)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTAGSGSURFFDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423784 | |
Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57074-21-2 | |
Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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